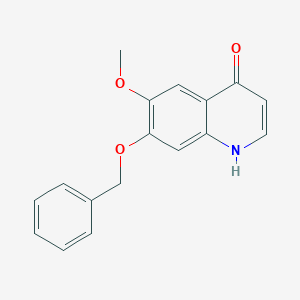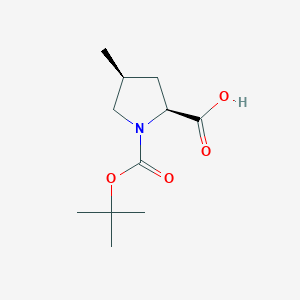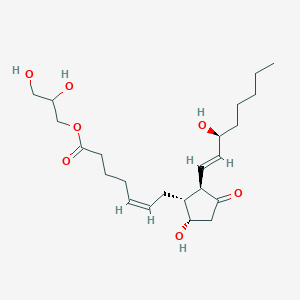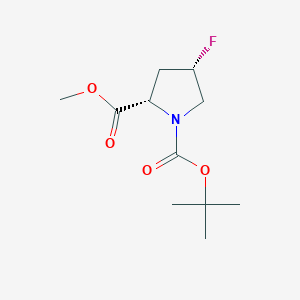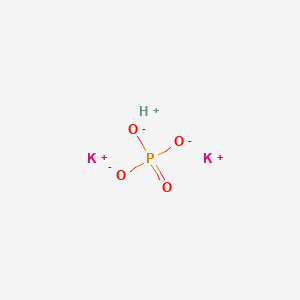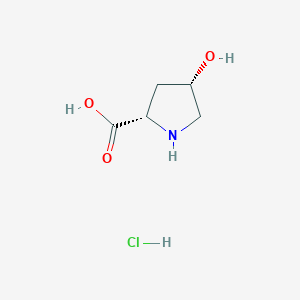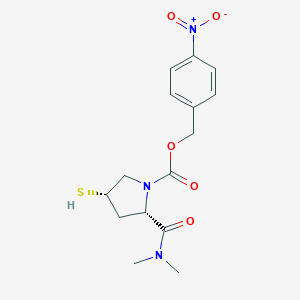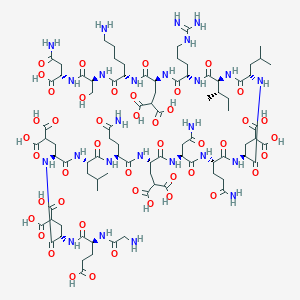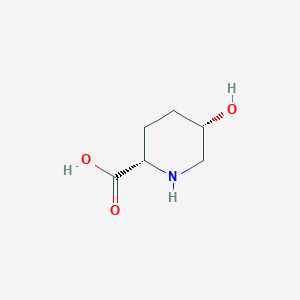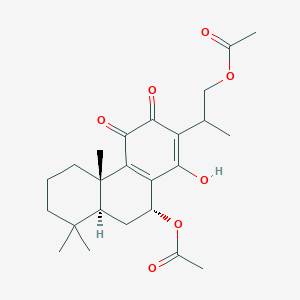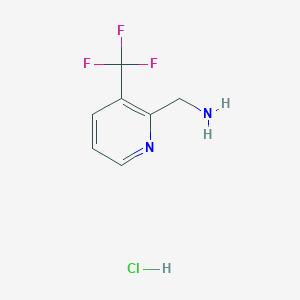
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
説明
The compound (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is not directly described in the provided papers. However, the papers discuss related compounds which are derivatives of pyridine. For instance, paper describes the synthesis of optically active triamines derived from 2,6-bis(aminomethyl)pyridine, which is a related pyridine derivative. Similarly, paper discusses a diamino scaffold derived from a pyrrolo[3,4-d]isoxazolyl methanamine, which, while not a pyridine, is a heterocyclic compound that could share some synthetic and structural characteristics with the compound .
Synthesis Analysis
The synthesis of related pyridine derivatives is detailed in paper , where the authors synthesized three new optically active triamines. These compounds were obtained from 2,6-bis(aminomethyl)pyridine and further modified with different substituents. The synthesis involved coordination chemistry, particularly with Cu(II) ions, and the structures were confirmed by X-ray crystallography. Although the synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is not explicitly mentioned, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds is discussed in paper , where X-ray crystallography was used to determine the structure of the synthesized triamines in their complexed form with Cu(II). The ligands were found to be pentacoordinated in the solid state, indicating a specific spatial arrangement that could be relevant when considering the molecular structure of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.
Chemical Reactions Analysis
While the specific chemical reactions of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride are not detailed, paper provides insight into the reactivity of a related diamino scaffold. The authors describe a [1,3]-dipolar cycloaddition reaction and the influence of different bases on the formation of diastereoisomers. This information could be useful in predicting the reactivity of the compound , especially in terms of its behavior under different chemical conditions and the potential for forming diastereoisomers.
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride are not directly reported in the provided papers. However, the studies on related compounds, such as the triamines in paper , suggest that properties like solubility, coordination behavior, and stereochemistry could be inferred. The equilibrium behavior in solution and the ability to form complexes with metals, as observed in the triamines, might also be relevant to the compound .
科学的研究の応用
Summary of the Application
“(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride” and its derivatives, also known as trifluoromethylpyridines (TFMP), are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Results or Outcomes
Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Organic Synthesis
Summary of the Application
“(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride” is widely used in organic synthesis . It serves as a reagent for the preparation of heterocyclic compounds .
Results or Outcomes
The outcomes of using this compound in organic synthesis vary depending on the specific reactions and compounds being synthesized .
3. Coordination Chemistry
Summary of the Application
“(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride” is also used as a ligand in coordination chemistry .
Results or Outcomes
The outcomes of using this compound in coordination chemistry vary depending on the specific reactions and compounds being synthesized .
Safety And Hazards
This compound is associated with several hazards. It can cause skin irritation and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
[3-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-2-1-3-12-6(5)4-11;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIVAUJFAGZFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



